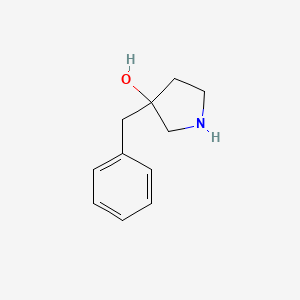

3-Benzylpyrrolidin-3-ol

説明

Pyrrolidine (B122466) Scaffold Significance in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. tandfonline.comresearchgate.net Its significance stems from several key physicochemical properties. Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides increased three-dimensional (3D) coverage, a phenomenon known as "pseudorotation". researchgate.netnih.govnih.gov This allows for a more effective exploration of pharmacophore space, which is crucial for the clinical success of new bioactive molecules. tandfonline.comnih.gov

The incorporation of the pyrrolidine ring into drug molecules can enhance properties like water solubility. researchgate.net This framework is found in therapeutic agents with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comresearchgate.net

Overview of 3-Hydroxypyrrolidines as Core Structures

Within the broad class of pyrrolidines, 3-hydroxypyrrolidines represent a particularly valuable subclass of chiral building blocks for the synthesis of complex bioactive molecules. chemimpex.comchemimpex.comcymitquimica.com The hydroxyl group at the C-3 position is not only a key feature for biological interactions but also serves as a versatile handle for further chemical modifications. chemimpex.com

These compounds are essential intermediates in the synthesis of a variety of chiral medicines, including antibiotics, analgesics, and agents for treating irritable bowel syndrome. acs.orggoogle.com For instance, (S)-enantiomers of N-protected 3-hydroxypyrrolidines are used to synthesize the calcium antagonist Barnidipine and the anticoagulant DX-9065a, while (R)-enantiomers are intermediates for carbapenem (B1253116) antibiotics. acs.org Even racemic 3-hydroxypyrrolidines serve as useful intermediates in the creation of antibacterial drugs like Tosufloxacin and Clinafloxacin. acs.org

The stereochemistry of 3-hydroxypyrrolidines is critical, as different enantiomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins. researchgate.netcymitquimica.com Consequently, significant research has focused on the stereoselective synthesis of these compounds. nih.gov Methods for producing enantiomerically pure 3-hydroxypyrrolidines include biohydroxylation using microorganisms and various chemical synthesis strategies starting from precursors like 4-chloro-3-hydroxybutyronitrile. acs.orggoogle.com

Historical Context of 3-Benzylpyrrolidin-3-ol Research Development

Research into 3-Benzylpyrrolidin-3-ol and its closely related N-benzyl analogues has evolved as part of the broader interest in functionalized pyrrolidines. Early synthetic work focused on creating the core structure. For example, methods were developed for preparing N-benzyl-3-pyrrolidone, a direct precursor, through multi-step reactions involving intermediates like ethyl 3-benzylaminopropionate. google.com

Later research explored the compound's utility as a synthetic intermediate and building block. In the early 2010s, studies demonstrated the synthesis of 2-benzylpyrrolidin-3-ol derivatives as part of efforts to create potential HIV protease inhibitors, highlighting the value of the benzyl (B1604629) and hydroxyl-substituted pyrrolidine core in mimicking dipeptide structures. rsc.org Around the same time, a publication in Helvetica Chimica Acta mentioned Benzylpyrrolidin-3-ol in the context of broader synthetic methodologies. acs.org

More recent research has focused on diversity-oriented synthesis, using multicomponent reactions like the Ugi reaction to create libraries of 1-benzyl-pyrrolidine-3-ol analogues for biological screening. researchgate.net The (S)-enantiomer, (S)-1-Benzylpyrrolidin-3-ol, has been specifically identified as a useful precursor for synthesizing impurities of the antihypertensive drug Barnidipine, which is important for analytical and quality control purposes in pharmaceutical manufacturing. medchemexpress.commolnova.comsemanticscholar.org Furthermore, the compound has been used as a substrate in catalytic studies, such as borrowing hydrogen C-alkylation reactions, demonstrating its utility in developing modern synthetic methods. rsc.org A scalable method for preparing optically active (S)-1-benzylpyrrolidin-3-ol from the natural alkaloid vasicine (B45323) has also been reported, underscoring the continued interest in efficient access to this chiral building block. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 1-Benzylpyrrolidin-3-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15NO | nih.gov |

| Molecular Weight | 177.24 g/mol | nih.gov |

| CAS Number | 775-15-5 | nih.gov |

| Appearance | Off-white to yellow or pale brown crystal powder | chemimpex.com |

Table 2: Selected Research on Substituted Pyrrolidin-3-ols

| Research Focus | Key Findings | Reference Compound(s) | Year |

|---|---|---|---|

| Synthesis of HIV Protease Inhibitors | Enantioconvergent synthesis of pyrrolidin-3-ol peptide conjugates to mimic Phe-Pro dipeptides. | syn-2-Benzylpyrrolidin-3-ol | 2000 |

| Synthesis of Antibacterials | Use of (R)-N-protected-3-hydroxypyrrolidines as intermediates for carbapenem antibiotics. | (R)-N-Boc-3-hydroxypyrrolidine | 2005 |

| Synthesis of Antihypertensives | Utilization of (S)-1-Benzylpyrrolidin-3-ol in the synthesis of Barnidipine impurities. | (S)-1-Benzylpyrrolidin-3-ol | 2015 |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Benzylpyrrolidin-3-ol |

| 1-Benzylpyrrolidin-3-ol |

| (S)-1-Benzylpyrrolidin-3-ol |

| syn-2-Benzylpyrrolidin-3-ol |

| N-benzyl-3-pyrrolidone |

| Barnidipine |

| Clinafloxacin |

| DX-9065a |

| Ethyl 3-benzylaminopropionate |

| Hygrine |

| Hydroxyproline |

| Nicotine |

| Proline |

| Tosufloxacin |

| Vasicine |

| (R)-N-Boc-3-hydroxypyrrolidine |

Structure

3D Structure

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

3-benzylpyrrolidin-3-ol |

InChI |

InChI=1S/C11H15NO/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |

InChIキー |

GPUVEPPJCNADBH-UHFFFAOYSA-N |

正規SMILES |

C1CNCC1(CC2=CC=CC=C2)O |

製品の起源 |

United States |

Synthesis Methodologies of 3 Benzylpyrrolidin 3 Ol

Racemic Synthesis Approaches

Racemic 3-benzylpyrrolidin-3-ol can be synthesized through various classical organic reactions that lead to the formation of the pyrrolidine (B122466) ring, followed by the introduction of the benzyl (B1604629) and hydroxyl groups at the C3 position.

Classical Amination and Cyclization Reactions

One of the fundamental approaches to constructing the pyrrolidine ring involves the reaction of a primary amine with a difunctionalized alkane. For the synthesis of a precursor to 3-benzylpyrrolidin-3-ol, such as N-benzyl-3-pyrrolidinone, benzylamine (B48309) can be reacted with precursors that can form a five-membered ring. For instance, the reaction of benzylamine with ethyl acrylate (B77674) can proceed via a Michael addition, followed by further functionalization and cyclization to yield N-benzyl-3-pyrrolidinone. This ketone can then be subjected to a Grignard reaction with a benzylmagnesium halide to introduce the benzyl group at the C3 position, followed by hydrolysis to yield the tertiary alcohol, 3-benzylpyrrolidin-3-ol.

Reductive Cyclization Strategies

Reductive cyclization offers another pathway to the pyrrolidine core. This strategy often involves the intramolecular reductive amination of a keto-amine or a related bifunctional precursor. A common precursor, N-benzyl-3-pyrrolidinone, can be synthesized and subsequently reduced to 1-benzyl-3-pyrrolidinol. sigmaaldrich.com While this yields a secondary alcohol, the ketone precursor is central. The synthesis of N-benzyl-3-pyrrolidinone can be achieved through the cyclization of intermediates derived from benzylamine and suitable C4 synthons. The subsequent reduction of the ketone at the 3-position would then yield the desired alcohol.

Condensation Reactions in Pyrrolidine Ring Formation

Condensation reactions, such as the Dieckmann condensation, are powerful tools for the formation of cyclic ketones. For the synthesis of the N-benzyl-3-pyrrolidinone precursor, a diester substrate bearing a benzylamino group can be subjected to intramolecular cyclization. researchgate.net For example, the reaction of benzylamine with two equivalents of an acrylate derivative can lead to a diester which, upon treatment with a base, undergoes cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation would yield N-benzyl-3-pyrrolidinone. google.compatsnap.com This pyrrolidinone is a key intermediate that can be converted to 3-benzylpyrrolidin-3-ol via a Grignard reaction with a benzylmagnesium halide. A direct synthesis of a related compound, 1-benzyl-3-(2-fluorobenzyl)-3-pyrrolidinol, has been demonstrated through the reaction of N-benzyl-3-pyrrolidinone with 2-fluorobenzylmagnesium chloride, illustrating the feasibility of this approach. prepchem.com

| Precursor | Reagent | Product | Reference |

| N-benzyl-3-pyrrolidinone | Benzylmagnesium chloride | 3-Benzylpyrrolidin-3-ol | prepchem.com |

| Diethyl N-benzyl-3,3'-dipropionate | Sodium ethoxide | N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone | google.com |

Multi-component Reactions (e.g., Ugi Reaction for Analogue Scaffolds)

Multi-component reactions (MCRs) provide an efficient means to generate molecular diversity from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent example and has been employed in the diversity-oriented synthesis of analogues of 1-benzyl-pyrrolidin-3-ol. monash.eduresearchgate.net This reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govnih.govbeilstein-journals.org While not a direct synthesis of the parent 3-benzylpyrrolidin-3-ol, this methodology allows for the rapid generation of a library of structurally related compounds by varying the components. For instance, using 1-(2-aminobenzyl)pyrrolidin-3-ol as the amine component, various aldehydes, carboxylic acids, and isocyanides can be reacted to produce a range of complex pyrrolidine derivatives. monash.eduresearchgate.net

Stereoselective Synthesis Strategies for Enantiomers and Diastereomers

The synthesis of enantiomerically pure 3-benzylpyrrolidin-3-ol is crucial for its application in the development of chiral drugs. Stereoselective strategies often employ chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction.

Chiral Pool Synthesis from Natural Products

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. L-Malic acid is a common and inexpensive chiral pool starting material that has been successfully utilized for the synthesis of (S)-1-benzyl-3-pyrrolidinol. scientific.netguidechem.com

The synthesis commences with the condensation of L-malic acid with benzylamine, which typically proceeds at elevated temperatures to form (S)-N-benzyl-3-hydroxysuccinimide. scientific.net This chiral intermediate is then subjected to reduction. A common method involves the use of a reducing agent such as lithium aluminum hydride or a sodium borohydride-iodine system to reduce both the amide and the imide carbonyl groups of the succinimide (B58015) ring, directly affording (S)-1-benzyl-3-pyrrolidinol. scientific.netguidechem.comgoogle.comgoogleapis.comgoogle.com This approach provides a reliable and scalable route to the enantiomerically pure (S)-enantiomer of the secondary alcohol, which is a close structural analogue of the target tertiary alcohol.

| Starting Material | Key Intermediate | Product | Reference |

| L-Malic acid | (S)-N-benzyl-3-hydroxysuccinimide | (S)-1-Benzyl-3-pyrrolidinol | scientific.netguidechem.com |

Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or prochiral substrates through the use of a small amount of a chiral catalyst.

The design and application of chiral ligands are central to asymmetric catalysis. For the synthesis of chiral pyrrolidines, various ligands have been developed to facilitate asymmetric transformations with high enantioselectivity. The synthesis of N-benzyl-3-pyrrolidinone, a precursor to 3-Benzylpyrrolidin-3-ol, has been achieved through a multi-step process involving an addition reaction, substitution, Dieckmann cyclization, and subsequent hydrolytic decarboxylation. researchgate.net The subsequent asymmetric reduction of the ketone in N-benzyl-3-pyrrolidinone would require a chiral catalyst or reagent to produce enantiomerically enriched 3-Benzylpyrrolidin-3-ol.

Transition metals, in combination with chiral ligands, are widely used to catalyze a variety of stereoselective transformations.

Palladium: Palladium-catalyzed reactions have been successfully employed in the synthesis of 3-aryl pyrrolidines. sci-hub.senih.gov One such method involves the hydroarylation of pyrrolines, providing a direct route to this class of compounds. nih.gov Additionally, palladium-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides has been used to synthesize 3-benzyl isoindolinones, which are structurally related to the target compound. rsc.org Another approach involves the intramolecular Heck reaction of N-diallyl sulfonamide derivatives, followed by reduction and deprotection steps to yield 3-aryl pyrrolidines. sci-hub.se

Iridium: While specific applications of iridium in the synthesis of 3-Benzylpyrrolidin-3-ol were not detailed in the search results, iridium-catalyzed reactions are known for their utility in various asymmetric transformations.

Rhodium: Similarly, rhodium-catalyzed processes are a staple in asymmetric synthesis, though their direct application to the synthesis of 3-Benzylpyrrolidin-3-ol is not explicitly covered in the available information.

| Metal Catalyst | Reaction Type | Substrate Type |

| Palladium | Hydroarylation | Pyrrolines |

| Palladium | Dicarbofunctionalization | 1,1-disubstituted enamides |

| Palladium | Intramolecular Heck Reaction | N-diallyl sulfonamide derivatives |

Asymmetric Hydroboration of N-Substituted 3-Pyrrolines

Asymmetric hydroboration-oxidation is a powerful and widely used method for the anti-Markovnikov hydration of alkenes. makingmolecules.commasterorganicchemistry.com The reaction proceeds via a concerted, syn-addition of a borane (B79455) reagent across the double bond, where the boron atom adds to the less sterically hindered carbon. libretexts.orgorganic-chemistry.org Subsequent oxidation, typically with hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. makingmolecules.commasterorganicchemistry.com

To achieve enantioselectivity, chiral borane reagents are employed. These reagents, such as those derived from α-pinene (e.g., monoisopinocampheylborane, IpcBH₂), create a chiral environment that directs the hydroboration to one face of the prochiral alkene, resulting in the formation of an enantioenriched alcohol. makingmolecules.com

While this method is highly effective for converting alkenes to chiral secondary alcohols, its application to the direct synthesis of the tertiary alcohol 3-benzylpyrrolidin-3-ol from a simple N-substituted 3-pyrroline (B95000) precursor is not straightforward. A standard hydroboration-oxidation of an N-substituted 3-pyrroline would yield a secondary alcohol, N-substituted pyrrolidin-3-ol, not the target tertiary alcohol. The formation of the C-benzyl bond and the tertiary alcohol at the same position would require a different starting material and reaction pathway.

Enantioselective Addition Reactions

A direct and convergent approach to chiral tertiary alcohols involves the enantioselective addition of organometallic reagents to a prochiral ketone. For the synthesis of 3-benzylpyrrolidin-3-ol, this strategy entails the addition of a benzyl nucleophile, such as a benzyl Grignard reagent (benzylmagnesium bromide) or benzyllithium, to an N-protected 3-pyrrolidinone (B1296849) precursor.

To control the stereochemistry at the newly formed C3-chiral center, the reaction is conducted in the presence of a chiral catalyst or ligand. This chiral agent coordinates to the metal of the organometallic reagent or the ketone, creating a diastereomeric transition state that favors the attack of the benzyl group on one of the two enantiotopic faces of the ketone carbonyl. This facial discrimination leads to the preferential formation of one enantiomer of the resulting tertiary alcohol. The choice of N-protecting group on the pyrrolidinone can also influence the stereochemical outcome of the addition.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild, environmentally friendly conditions. Several enzymatic and whole-cell strategies have been successfully applied to the synthesis of enantiopure 3-benzylpyrrolidin-3-ol and related compounds.

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution (EKR) is a highly effective method for separating the enantiomers of a racemic mixture. wikipedia.org This technique utilizes the ability of enzymes, typically lipases or proteases, to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. jocpr.com

For racemic N-benzyl-3-pyrrolidinol, lipases are commonly used to perform an enantioselective acylation, often using an acyl donor like vinyl acetate. researchgate.netresearchgate.net In this process, the enzyme selectively transfers the acetyl group to one of the alcohol enantiomers, converting it into an ester. The other enantiomer remains in its alcohol form. The resulting mixture of the acetylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. whiterose.ac.uk A variety of hydrolases have been shown to be effective, with the choice of enzyme determining which enantiomer is acylated. For instance, lipases such as PS, AK, and CAL-B, as well as the protease Alcalase, have demonstrated high activity and selectivity (E > 100) for this resolution. researchgate.net Lipase Amano P has been reported to selectively acetylate the (R)-enantiomer, yielding (R)-N-benzyl-3-acetoxypyrrolidine and leaving the unreacted (S)-N-benzyl-3-pyrrolidinol with high enantiomeric purity. researchgate.net This allows for the preparation of either enantiomer of the target compound from the same racemic starting material. researchgate.net

| Enzyme | Reaction Type | Selective Towards | Product (Enantiomeric Excess) | Ref |

| Lipase Amano P | Acetylation | (R)-N-benzyl-3-pyrrolidinol | (R)-acetate (100% ee) & (S)-alcohol | researchgate.netresearchgate.net |

| Lipase PS | Hydrolysis/Acylation | (R)- or (S)-ester | High ee products (>99%) | researchgate.net |

| Lipase AK | Hydrolysis/Acylation | (R)- or (S)-ester | High ee products (>99%) | researchgate.net |

| Lipase CAL-B | Hydrolysis/Acylation | (R)- or (S)-ester | High ee products (>99%) | researchgate.net |

| Protease Alcalase | Hydrolysis | (Opposite to lipases) | High ee products (>99%) | researchgate.net |

Regio- and Stereoselective Biotransformations (e.g., Hydroxylation by Sphingomonas sp. HXN-200)

A more direct biocatalytic route involves the regio- and stereoselective hydroxylation of a prochiral precursor. The bacterial strain Sphingomonas sp. HXN-200 has been identified as a highly effective biocatalyst for the hydroxylation of non-activated carbon atoms in N-substituted pyrrolidines. This whole-cell biotransformation introduces a hydroxyl group at the C3 position with a high degree of stereocontrol.

The enantioselectivity of the hydroxylation can be profoundly influenced by the nature of the protecting group on the pyrrolidine nitrogen. For example, the hydroxylation of N-benzylpyrrolidine using resting cells of Sphingomonas sp. HXN-200 yields N-benzyl-3-hydroxypyrrolidine. The stereochemical outcome is dependent on the specific N-substituent, allowing for the production of either the (R) or (S) enantiomer by simply modifying the "docking/protecting group" on the substrate. This provides a versatile method for accessing enantiocomplementary products.

Stereocomplementary Bioreduction of N-Heterocyclic Ketones

The asymmetric reduction of a prochiral ketone precursor offers another powerful biocatalytic strategy. This approach is stereocomplementary to the enantioselective addition of organometallic reagents. Instead of adding a carbon-based nucleophile, this method uses a biocatalyst, typically a whole-cell system or an isolated enzyme, to deliver a hydride to one face of the ketone.

An NAD⁺-dependent alcohol dehydrogenase isolated from the yeast Geotrichum capitatum JCM 3908 has been shown to be exceptionally effective for this transformation. nih.gov This enzyme catalyzes the reduction of N-benzyl-3-pyrrolidinone to produce (S)-N-benzyl-3-pyrrolidinol with outstanding stereoselectivity and yield. nih.gov In a resting-cell reaction, this method achieved >99.9% enantiomeric excess (ee) and a yield of over 99.9%. nih.gov The enzyme is highly specific for the (S)-enantiomer, as no oxidizing activity towards (R)-N-benzyl-3-pyrrolidinol was detected. nih.gov

| Precursor | Biocatalyst (Organism) | Product | Enantiomeric Excess (ee) | Yield | Ref |

| N-benzyl-3-pyrrolidinone | Alcohol Dehydrogenase (Geotrichum capitatum) | (S)-N-benzyl-3-pyrrolidinol | >99.9% | >99.9% | nih.gov |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a foundational strategy in asymmetric synthesis. wikipedia.org This method involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com The auxiliary creates a diastereomeric intermediate, allowing for a highly diastereoselective transformation. After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

In the context of 3-benzylpyrrolidin-3-ol synthesis, a chiral auxiliary could be attached to the pyrrolidine ring, typically at the nitrogen atom. This auxiliary would then control the facial selectivity of a nucleophilic addition to a 3-keto group. For instance, an N-acyl derivative of a chiral oxazolidinone (an Evans auxiliary) or a chiral amide derived from pseudoephedrine could be used. wikipedia.org The steric bulk of the auxiliary would block one face of the pyrrolidinone ring, forcing the incoming benzyl nucleophile to attack from the less hindered face. This diastereoselective addition would establish the desired stereochemistry at the C3 position. The final step would be the removal of the auxiliary under mild conditions to afford the enantioenriched 3-benzylpyrrolidin-3-ol.

Application of Camphor (B46023) Sultam in 1,3-Dipolar Cycloadditions

Camphor sultam, also known as Oppolzer's sultam, serves as a highly effective chiral auxiliary in the synthesis of substituted pyrrolidines. researchgate.netwikipedia.org Its rigid bicyclic structure provides a well-defined chiral environment, enabling a high degree of facial selectivity in various chemical transformations. wikipedia.org In the context of pyrrolidine synthesis, camphor sultam is particularly valuable in stereocontrolled 1,3-dipolar cycloaddition reactions involving azomethine ylides. researchgate.netresearchgate.net

The process involves attaching the camphor sultam to a glycine-derived precursor, which then reacts to form a chiral azomethine ylide. This ylide can be generated through methods such as imine tautomerization or the thermolysis of an aziridine (B145994) carboxylate sultam. researchgate.netresearchgate.net The chiral auxiliary on the ylide dipole biases the approach of the dipolarophile, leading to the formation of diastereomerically enriched cycloadducts. researchgate.net The subsequent removal of the camphor sultam auxiliary yields enantiomerically pure pyrrolidine derivatives. researchgate.net This strategy has been demonstrated to be effective with a variety of dipolarophiles, resulting in good yields of the corresponding cycloadducts. researchgate.netresearchgate.net

Table 1: Application of Camphor Sultam in 1,3-Dipolar Cycloadditions

| Feature | Description | Reference |

|---|---|---|

| Chiral Auxiliary | Oppolzer's Camphor Sultam | researchgate.net |

| Reaction Type | 1,3-Dipolar Cycloaddition | researchgate.netresearchgate.net |

| Key Intermediate | Carbonyl Stabilized Azomethine Ylides | researchgate.netresearchgate.net |

| Generation Method | Aziridine thermolysis or imine tautomerization | researchgate.net |

| Outcome | Good yields of diastereomerically enriched cycloadducts | researchgate.net |

| Final Step | Removal of the chiral auxiliary to yield enantiomerically pure pyrrolidines | researchgate.net |

Use of Proline-derived Chiral Auxiliaries

Proline and its derivatives are fundamental building blocks in asymmetric synthesis and organocatalysis. unibo.it In the synthesis of substituted pyrrolidines, proline-derived structures can act as chiral auxiliaries to direct the stereochemical course of reactions. For instance, chiral auxiliaries such as Evans oxazolidinones can be introduced onto a dehydroproline derivative to facilitate diastereoselective reactions like Michael additions. This approach has been successfully used in the synthesis of 3-alkyl-substituted prolines. nih.gov

The inherent chirality of the proline scaffold is leveraged to create a biased steric environment, influencing the facial selectivity of nucleophilic or electrophilic attacks on the substrate. The development of organocatalysts from proline, such as diarylprolinol silyl (B83357) ethers, highlights the versatility of this scaffold in controlling stereochemistry during the formation of complex molecular architectures. unibo.it

Diastereoselective Synthesis

Diastereoselective synthesis is a cornerstone for creating specific stereoisomers of a molecule with multiple stereocenters. In the synthesis of 3-benzylpyrrolidin-3-ol, controlling the relative stereochemistry of the substituents on the pyrrolidine ring is crucial. This is achieved through various stereoselective reactions where one diastereomer is preferentially formed over others.

Control of Stereochemistry in Pyrrolidine Ring Formation

Achieving stereochemical control during the formation of the pyrrolidine ring is a primary objective in the synthesis of substituted pyrrolidines. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful method for this purpose, as it can generate multiple stereocenters in a single step. nih.govrsc.org The stereochemical outcome of these reactions can be influenced by the use of chiral catalysts or by incorporating a chiral moiety into either the azomethine ylide or the dipolarophile. nih.gov

The development of stereodivergent methods is particularly noteworthy, as it allows for the synthesis of different stereoisomers from the same set of starting materials by simply modifying the catalyst or reaction conditions. rsc.org The N-tert-butanesulfinyl group, for example, has been shown to be effective as a chiral auxiliary in 1-azadienes, directing the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. nih.gov These strategies provide reliable access to polyfunctionalized pyrrolidines with high enantiomeric purity. nih.gov

Diastereoselective Aldol (B89426) Reactions

Diastereoselective aldol reactions are a powerful tool for carbon-carbon bond formation and the simultaneous creation of up to two new stereocenters. wikipedia.orgnih.gov While not directly forming the pyrrolidine ring, this reaction is crucial for synthesizing acyclic precursors that possess the correct stereochemistry for subsequent cyclization. Chiral auxiliaries, such as Evans oxazolidinones, are frequently employed to control the stereochemical outcome of aldol reactions. wikipedia.org

The chiral auxiliary is attached to one of the carbonyl-containing reactants. Enolization, often directed by a Lewis acid, is followed by reaction with an aldehyde. The bulky substituents on the auxiliary block one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus leading to the preferential formation of one diastereomer. wikipedia.org For example, N-acyl thiazolidin-2-ones have been used as chiral auxiliaries in titanium-mediated aldol reactions to produce syn-aldol adducts with high diastereoselectivity. scielo.org.mx After the reaction, the auxiliary is removed, and the resulting stereochemically defined linear chain can be further manipulated and cyclized to form the desired substituted pyrrolidine.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most efficient and widely used methods for the stereocontrolled synthesis of the pyrrolidine scaffold. nih.govnih.gov This reaction is highly valued for its ability to construct the five-membered heterocyclic ring with high regio- and stereoselectivity, potentially creating up to four contiguous stereocenters in a single step. researchgate.net

Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with isatins. nih.govunito.it These ylides then react with a wide range of dipolarophiles, typically electron-deficient alkenes. nih.gov The stereoselectivity of the cycloaddition can be controlled through several strategies:

Substrate Control: Using a chiral dipolarophile or a chiral precursor for the azomethine ylide.

Auxiliary Control: Attaching a chiral auxiliary, such as camphor sultam, to the dipole or dipolarophile to direct the approach of the reacting partner. researchgate.net

Catalyst Control: Employing a chiral Lewis acid or organocatalyst to create a chiral environment around the reactants, thereby influencing the stereochemical outcome. nih.gov

The reaction conditions, including the choice of solvent, temperature, and catalyst, can significantly impact the diastereoselectivity and regioselectivity of the cycloaddition. nih.govresearchgate.net For instance, the use of a silver carbonate catalyst has been shown to yield a variety of proline derivatives with high regio- and diastereoselectivities. nih.gov

Table 2: Key Aspects of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Aspect | Description | Reference |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | researchgate.net |

| Reactants | Azomethine ylide (1,3-dipole) and an alkene (dipolarophile) | nih.govnih.gov |

| Key Feature | High regio- and stereoselectivity; potential for four new stereocenters | nih.govresearchgate.net |

| Stereocontrol | Chiral auxiliaries, chiral catalysts, or chiral substrates | researchgate.netnih.gov |

| Ylide Generation | In situ from α-amino acids and carbonyls, or thermolysis of aziridines | researchgate.netnih.gov |

| Products | Densely functionalized and stereochemically complex pyrrolidines | nih.gov |

Methodological Advancements and Efficiency Enhancements

Scalable Methodologies for Industrial Production

The industrial production of 3-benzylpyrrolidin-3-ol and its derivatives is crucial for their application in pharmaceuticals and other fields. Scalable synthesis requires processes that are not only high-yielding but also safe, cost-effective, and environmentally benign. Several strategies have been developed to meet these demands, often focusing on the synthesis of key precursors like N-benzyl-3-pyrrolidinone.

One patented approach details a multi-step synthesis of N-benzyl-3-pyrrolidinone that has been optimized for large-scale production. This method involves the reaction of benzylamine with ethyl acrylate, followed by further transformations to yield the desired pyrrolidinone precursor. The subsequent reduction of the ketone can then afford 3-benzylpyrrolidin-3-ol. A key aspect of the scalability of this process is the optimization of reaction conditions to ensure stable yields and simple operations, making it suitable for industrial manufacturing. For instance, improvements in the Dieckmann cyclization step have significantly increased the yield of the cyclic ketone intermediate. researchgate.net

Furthermore, processes for the preparation of chiral N-benzyl-3-hydroxypyrrolidine have been developed, which are of significant industrial importance. google.com One such process, which has been successfully scaled up to produce a 252 kg batch, highlights the feasibility of large-scale manufacturing of this class of compounds. researchgate.net These scalable processes often involve robust and well-understood chemical transformations that can be reliably performed in large reactors.

The table below summarizes key aspects of scalable methodologies for the production of 3-benzylpyrrolidin-3-ol and its precursors.

| Feature | Description | Relevance to Industrial Production |

| Starting Materials | Readily available and inexpensive commercial chemicals such as benzylamine and ethyl acrylate. researchgate.net | Reduces the overall cost of production. |

| Process Optimization | Improvement of key reaction steps, such as the Dieckmann cyclization, to enhance yield and efficiency. researchgate.net | Increases the economic viability of the synthesis. |

| Proven Scalability | Successful scale-up of related chiral compounds to hundreds of kilograms. researchgate.net | Demonstrates the potential for large-scale manufacturing of 3-benzylpyrrolidin-3-ol. |

| Focus on Precursors | Development of efficient routes to key intermediates like N-benzyl-3-pyrrolidinone. patsnap.comgoogle.com | Simplifies the final conversion to the target alcohol. |

One-Pot and Cascade Reactions

A notable example of a one-pot approach in the synthesis of related structures is the Ugi four-component reaction (Ugi-4CR) to produce a library of 1-benzylpyrrolidin-3-ol analogues. monash.edu This multicomponent reaction involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide, which react in a single pot to form a complex product. While this specific application was for diversity-oriented synthesis, the principle can be adapted for the targeted synthesis of 3-benzylpyrrolidin-3-ol by carefully selecting the appropriate starting materials. The Ugi reaction's ability to generate molecular complexity in a single step makes it a highly efficient strategy. monash.edu

Cascade reactions, where the product of one reaction is the substrate for the next in a self-perpetuating sequence, have also been explored for the synthesis of complex heterocyclic systems. For instance, enzymatic cascades have been designed for the synthesis of chiral diols in a one-pot, simultaneous approach. fz-juelich.de Such biocatalytic cascades could potentially be engineered for the asymmetric synthesis of 3-benzylpyrrolidin-3-ol, offering a green and highly selective alternative to traditional chemical methods.

The following table outlines the advantages of one-pot and cascade reactions in the context of synthesizing 3-benzylpyrrolidin-3-ol.

| Reaction Type | Key Features | Potential Application to 3-Benzylpyrrolidin-3-ol Synthesis |

| Ugi Four-Component Reaction | Combines an amine, carbonyl compound, carboxylic acid, and isocyanide in a single step. monash.edu | Direct synthesis of 3-benzylpyrrolidin-3-ol derivatives by using a suitable protected amino alcohol precursor. |

| Enzymatic Cascade | Utilizes multiple enzymes in one pot to perform a sequence of reactions. fz-juelich.de | Asymmetric synthesis of chiral 3-benzylpyrrolidin-3-ol with high enantioselectivity. |

| General Cascade Reactions | A series of intramolecular or intermolecular reactions where subsequent transformations are triggered by the initial reaction. | Could be designed to form the pyrrolidine ring and introduce the benzyl and hydroxyl groups in a single, efficient sequence. |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ijpsjournal.com The application of microwave irradiation can significantly reduce reaction times from hours to minutes.

While specific literature on the microwave-assisted synthesis of 3-benzylpyrrolidin-3-ol is limited, the methodology has been successfully applied to the synthesis of various N-benzylpyrrolidine derivatives and other heterocyclic compounds. For example, a rapid, one-pot, solvent-free microwave-assisted synthesis of N-benzyl fulleropyrrolidines has been reported. rsc.org This demonstrates the potential of microwave energy to promote the 1,3-dipolar cycloaddition reaction that forms the pyrrolidine ring.

Furthermore, microwave irradiation has been effectively used in the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives, showcasing its utility in constructing the pyrrolidine ring system. mdpi.com The significant rate enhancements observed in these and other syntheses of heterocyclic compounds suggest that microwave-assisted methods could be highly beneficial for the synthesis of 3-benzylpyrrolidin-3-ol. ijpsjournal.com Potential applications could include the acceleration of the initial condensation reactions to form the pyrrolidine ring or the final reduction step.

The table below highlights the potential benefits and applications of microwave-assisted synthesis for 3-benzylpyrrolidin-3-ol.

| Advantage | Description | Potential Application in Synthesis |

| Rate Acceleration | Microwave heating can dramatically reduce reaction times from hours to minutes. ijpsjournal.com | Speeding up the formation of the pyrrolidine ring or the reduction of the ketone precursor. |

| Higher Yields | Often leads to improved yields and fewer byproducts due to rapid heating and shorter reaction times. ijpsjournal.com | Increasing the overall efficiency of the synthetic route. |

| Solvent-Free Conditions | In some cases, reactions can be run without a solvent, leading to greener chemical processes. rsc.org | Reducing the environmental impact of the synthesis. |

| One-Pot Capabilities | Can facilitate multi-component reactions in a single vessel under microwave irradiation. rsc.org | Development of efficient, one-pot microwave-assisted syntheses of 3-benzylpyrrolidin-3-ol. |

In-depth Analysis of 3-Benzylpyrrolidin-3-ol Reveals Limited Publicly Available Research

A comprehensive review of available scientific literature and chemical databases indicates a notable scarcity of specific research focused on the chemical reactivity and derivatization of the compound 3-Benzylpyrrolidin-3-ol. The vast majority of published studies investigate its structural isomer, 1-Benzylpyrrolidin-3-ol (also known as N-Benzyl-3-pyrrolidinol), where the benzyl group is attached to the nitrogen atom of the pyrrolidine ring.

This significant focus on the N-benzyl isomer leaves a knowledge gap regarding the specific chemical behaviors of 3-Benzylpyrrolidin-3-ol, a tertiary alcohol where the benzyl group is bonded to the third carbon of the pyrrolidine ring. Synthetic routes to related 3-aryl pyrrolidines have been explored in a broader context, but detailed studies on the subsequent reactions of the hydroxyl and pyrrolidine nitrogen functional groups of 3-Benzylpyrrolidin-3-ol are not readily found in the public domain.

The synthesis of 3-substituted pyrrolidines is a field of active research in medicinal and organic chemistry. General synthetic strategies that could potentially lead to 3-Benzylpyrrolidin-3-ol might involve the addition of a benzyl organometallic reagent, such as a benzyl Grignard reagent, to an N-protected 3-pyrrolidinone precursor. However, specific literature detailing this synthesis and the subsequent chemical manipulations of the resulting tertiary alcohol is limited.

Due to the lack of specific, verifiable research data on the esterification, oxidation, etherification, protection group chemistry, and alkylation reactions of 3-Benzylpyrrolidin-3-ol, a detailed and scientifically accurate article on its "Chemical Reactivity and Derivatization" as per the requested outline cannot be generated at this time. Constructing such an article would require speculative information, which would not meet the standards of scientific accuracy.

Further experimental research is necessary to elucidate the chemical properties of 3-Benzylpyrrolidin-3-ol and to provide the data required for a thorough discussion of its reactivity and potential for derivatization.

Chemical Reactivity and Derivatization of 3 Benzylpyrrolidin 3 Ol

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

Acylation Reactions (Amide Formation)

The secondary amine of the pyrrolidine ring in 3-benzylpyrrolidin-3-ol can readily undergo acylation to form amides. This reaction is a fundamental transformation in organic chemistry for the construction of carbon-nitrogen bonds. nih.gov The process typically involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. masterorganicchemistry.comorganic-chemistry.org

Common methods for the acylation of secondary amines like 3-benzylpyrrolidin-3-ol include:

Reaction with Acyl Chlorides: This is a straightforward and common method for amide synthesis. youtube.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

Reaction with Carboxylic Acids and Coupling Reagents: When starting from a carboxylic acid, a coupling reagent is required to activate the carboxyl group, forming an active ester or a similar intermediate that is susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.comnih.gov

The general scheme for the acylation of 3-benzylpyrrolidin-3-ol is presented below:

Scheme 1: General Acylation of 3-Benzylpyrrolidin-3-ol

| Acylating Agent | Coupling Reagent/Base | Typical Conditions | Product Type |

| Acyl Chloride (RCOCl) | Pyridine or Triethylamine | Anhydrous solvent (e.g., DCM, THF), 0°C to room temp | N-Acyl-3-benzylpyrrolidin-3-ol |

| Carboxylic Acid (RCOOH) | DCC, EDC, HATU, PyBOP | Anhydrous solvent (e.g., DMF, DCM), 0°C to room temp | N-Acyl-3-benzylpyrrolidin-3-ol |

| Acid Anhydride ((RCO)₂O) | None or a mild base | Anhydrous solvent, often with heating | N-Acyl-3-benzylpyrrolidin-3-ol |

Substitution Reactions (e.g., Nucleophilic Substitution)

The structure of 3-benzylpyrrolidin-3-ol offers two primary sites for nucleophilic substitution reactions: the tertiary hydroxyl group and the benzylic position.

The tertiary hydroxyl group can be converted into a good leaving group, for example, by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate). However, the subsequent Sₙ1 reaction would lead to a tertiary carbocation, which could undergo rearrangement. Sₙ2 reactions are disfavored at tertiary centers due to steric hindrance.

The benzylic C-N bond is generally stable. However, reactions at the benzylic position of the N-benzyl group are also possible. The benzylic protons are susceptible to radical halogenation, which can then be followed by nucleophilic substitution. More relevant to the intact molecule is the reactivity of the benzyl (B1604629) group itself in deprotection strategies (see section 3.2.4). Nucleophilic substitution reactions can occur at the benzylic carbon if a leaving group is present. khanacademy.orgyoutube.com The stability of the resulting benzylic carbocation makes the Sₙ1 pathway favorable, particularly with weak nucleophiles. stackexchange.com Sₙ2 reactions are also possible at primary benzylic positions. khanacademy.org

Debenzylation Strategies

The N-benzyl group is a common protecting group for amines because it is stable under many reaction conditions but can be removed when desired. The removal of the benzyl group from 3-benzylpyrrolidin-3-ol to yield the free secondary amine, pyrrolidin-3-ol, is a crucial step in many synthetic sequences.

The most common method for N-debenzylation is catalytic transfer hydrogenation. researchgate.net This method involves treating the N-benzyl compound with a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.gov

Table of Common Debenzylation Methods:

| Method | Reagents | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | Clean reaction, high yield, common and reliable. |

| Transfer Hydrogenation | Pd/C, Ammonium Formate, Cyclohexene, or 2-Propanol | Methanol or Ethanol solvent, often requires heating | Avoids the use of gaseous hydrogen, good for labs without high-pressure equipment. researchgate.net |

| Oxidative Cleavage | Ozone (O₃) | - | Can be used when hydrogenation is not feasible. organic-chemistry.org |

| Acid-Facilitated | Acetic Acid, BCl₃ | Can facilitate cleavage, sometimes in conjunction with other methods. organic-chemistry.orgresearchgate.net | Useful for specific substrates where other methods fail. researchgate.net |

Reactions Involving the Pyrrolidine Ring System

Ring-Opening Reactions

The pyrrolidine ring is a saturated five-membered heterocycle and is generally stable. Ring-opening reactions are not common and typically require specific activation or harsh conditions. For instance, in related systems, ring-opening can be promoted by the coordination of a Lewis acid to the heteroatom, followed by nucleophilic attack. researchgate.net However, for a simple pyrrolidine like 3-benzylpyrrolidin-3-ol, such reactions are synthetically challenging and not frequently employed.

Condensation Reactions to Form Larger Molecules

3-Benzylpyrrolidin-3-ol and its derivatives can be used as building blocks in condensation reactions to create larger, more complex molecules. One notable example is the Ugi four-component reaction (Ugi-4CR). This multicomponent reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-amide derivative in a single step. Analogues of 1-benzyl-pyrrolidin-3-ol have been successfully used in Ugi reactions to generate a library of structurally diverse compounds. researchgate.net

Example of Ugi Reaction using a Pyrrolidine Derivative:

Components:

Amine: 1-(2-Aminobenzyl)pyrrolidin-3-ol (a derivative of the title compound)

Aldehyde: Various substituted aldehydes

Carboxylic Acid: Various acids

Isocyanide: tert-butyl isocyanide

Product: A complex N-acylated di-amide containing the pyrrolidin-3-ol scaffold. researchgate.net

This strategy highlights the utility of the pyrrolidine core in diversity-oriented synthesis to rapidly build molecular complexity.

Functionalization of the Pyrrolidine Ring

Functionalization of the pre-formed pyrrolidine ring can be achieved at several positions. nih.gov After debenzylation (as described in 3.2.4), the resulting secondary amine is a key site for further modification, such as alkylation or arylation, to introduce a wide variety of substituents.

Furthermore, while the C-H bonds of the saturated pyrrolidine ring are generally unreactive, modern synthetic methods allow for their functionalization. For example, C-H activation or radical-based reactions could potentially be used to introduce substituents at the C2, C4, or C5 positions, although this would likely require specialized catalysts and conditions and may suffer from regioselectivity issues. The stereochemistry of the existing substituents on the ring can influence the stereochemical outcome of these reactions. nih.gov

Synthesis of Analogues and Derivatives

The chemical scaffold of 3-benzylpyrrolidin-3-ol serves as a versatile starting point for the synthesis of a wide array of analogues and derivatives. Its functional groups—the tertiary alcohol, the secondary amine within the pyrrolidine ring, and the benzyl group—offer multiple sites for chemical modification. Researchers have capitalized on this reactivity to generate libraries of compounds for various applications through methods such as multi-component reactions, cyclization strategies, and functional group transformations.

Structurally Diverse 3-Benzylpyrrolidin-3-ol Analogues

The generation of structurally diverse analogues of 3-benzylpyrrolidin-3-ol is a key strategy in medicinal chemistry to explore structure-activity relationships. Methods that allow for the rapid assembly of a variety of structures from simple precursors are of particular interest.

One prominent method for achieving this diversity is the Ugi four-component reaction (Ugi-4CR). This reaction allows for the creation of a library of complex molecules in a single step from an amine, a carboxylic acid, an aldehyde, and an isocyanide. In the context of 3-benzylpyrrolidin-3-ol, researchers have utilized a derivative, 1-(2-aminobenzyl)pyrrolidin-3-ol, as the amine component. researchgate.net By systematically varying the aldehyde and carboxylic acid components, a diverse library of 1-benzylpyrrolidin-3-ol analogues can be synthesized. researchgate.netmonash.edu This diversity-oriented synthesis approach is highly efficient for generating numerous analogues with varied electronic and steric properties. monash.edu

Another effective strategy involves the cyclodehydration of 4-amino-1,2-butanediols. An efficient synthesis of N-benzyl-3-hydroxypyrrolidines has been achieved through the use of thionyl chloride (SOCl₂) to induce cyclodehydration. figshare.com The required amino diols are readily accessible from aldehydes and ketones, allowing for variability in the final substituted N-benzyl-3-pyrrolidinol product. figshare.com This method, while non-stereoselective, produces diastereomers that can be separated by column chromatography. figshare.com

Table 1: Synthesis Methods for Structurally Diverse 3-Benzylpyrrolidin-3-ol Analogues

| Method | Key Reagents/Starting Materials | Description | Key Findings |

|---|---|---|---|

| Ugi Four-Component Reaction | 1-(2-Aminobenzyl)pyrrolidin-3-ol, Aldehydes, Carboxylic Acids, Isocyanide | A multi-component reaction that combines four different starting materials in one pot to rapidly generate a library of structurally diverse analogues. researchgate.netmonash.edu | Enables diversity-oriented synthesis, producing products in good yields. The reaction conditions are well-tolerated by various functional groups. researchgate.net |

| Cyclodehydration of 4-amino-1,2-butanediols | 4-amino-1,2-butanediols, Thionyl chloride (SOCl₂) | An efficient method for the synthesis of N-benzyl-3-hydroxypyrrolidines via cyclodehydration of readily accessible amino diols. figshare.com | Provides a straightforward route to substituted N-benzyl-3-pyrrolidinols. The resulting diastereomers are easily separable. figshare.com |

Pyrrolidin-3-one and Pyrrolidin-3-amine Derivatives

The hydroxyl and amino functionalities of the 3-benzylpyrrolidin-3-ol core structure are key sites for derivatization, leading to important classes of compounds such as pyrrolidin-3-ones and pyrrolidin-3-amines.

N-Benzyl-3-pyrrolidinone is a significant derivative, often synthesized as a precursor for further chemical modifications. One synthetic route starts from ethyl acrylate (B77674), proceeding through an addition reaction, a substitution reaction, a Dieckmann cyclization, and finally, hydrolytic decarboxylation to yield the target ketone. researchgate.net Another patented method involves a multi-step synthesis beginning with the reaction of benzylamine (B48309) and ethyl acrylate to form ethyl 3-benzylaminopropionate, which is then cyclized and decarboxylated to produce N-benzyl-3-pyrrolidone. google.com Furthermore, N-benzyl-3-pyrrolidinone is a known starting material for the synthesis of enantiopure 1-benzyl-3-hydroxypyrrolidine through enzymatic asymmetric reduction, highlighting the reversible relationship between the alcohol and ketone. sigmaaldrich.com

3-Amino-pyrrolidine derivatives represent another crucial class of compounds derived from the pyrrolidine scaffold. These are important intermediates for pharmaceutical and agricultural chemicals. google.com A general process for their manufacture involves converting the hydroxyl group of a pyrrolidine-3-ol derivative into a better leaving group, such as a sulfonate ester (e.g., methanesulfonyloxy). This intermediate can then be reacted with ammonia (B1221849) or a primary amine under pressure and high temperature to introduce the amino group via nucleophilic substitution. google.com For instance, benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate can be reacted with ammonia to produce benzyl (R)-3-amino-pyrrolidine-1-carboxylate. google.com

Table 2: Synthesis of Pyrrolidin-3-one and Pyrrolidin-3-amine Derivatives

| Derivative Class | Synthetic Approach | Starting Materials / Intermediates | Key Reagents |

|---|---|---|---|

| Pyrrolidin-3-one | Dieckmann Cyclization Route | Ethyl acrylate, Benzylamine | Sodium ethoxide, Hydrochloric acid |

| Pyrrolidin-3-amine | Nucleophilic Substitution | Pyrrolidine-3-ol derivative | Mesyl chloride, Ammonia/Amines |

Theoretical and Computational Studies of 3 Benzylpyrrolidin 3 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules at the atomic level. These computational methods provide a framework for analyzing molecular geometry, orbital energies, and charge distribution.

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. For 3-Benzylpyrrolidin-3-ol, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the heteroatoms (nitrogen and oxygen), while the LUMO would be distributed over the molecule's framework. The energies of these orbitals allow for the calculation of various chemical reactivity descriptors. researchgate.net

Table 2: Conceptual Global Reactivity Descriptors from HOMO-LUMO Energies This table illustrates the types of descriptors derived from HOMO-LUMO analysis. The values are not specific to 3-Benzylpyrrolidin-3-ol.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Related to the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. bhu.ac.inresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, regions of negative potential are typically colored red and correspond to sites susceptible to electrophilic attack. For 3-Benzylpyrrolidin-3-ol, these would be concentrated around the electronegative oxygen and nitrogen atoms. Regions of positive potential are colored blue, indicating electron-deficient areas prone to nucleophilic attack, such as the hydrogen atom of the hydroxyl group. Green areas represent neutral potential. This analysis helps in understanding non-covalent interactions and molecular recognition patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. pnrjournal.commdpi.com

Table 3: Plausible NBO Donor-Acceptor Interactions in 3-Benzylpyrrolidin-3-ol This table presents hypothetical interactions based on the structure of the molecule to illustrate the output of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP (O1) | σ* (C-C) | High | Lone Pair → Antibonding Sigma |

| LP (O1) | σ* (C-H) | Moderate | Lone Pair → Antibonding Sigma |

| LP (N1) | σ* (C-C) | High | Lone Pair → Antibonding Sigma |

| LP (N1) | σ* (C-H) | Moderate | Lone Pair → Antibonding Sigma |

| σ (C-C) | σ* (C-C) | Low | Sigma → Antibonding Sigma |

Molecular Modeling and Simulations

While quantum methods provide detailed electronic information, molecular modeling and simulations are used to study the behavior of molecules over time, particularly for larger systems or in complex environments like biological systems.

Molecular Mechanics (MM) Studies

Molecular Mechanics (MM) methods are used to perform simulations on larger molecular systems. A key application is Molecular Dynamics (MD) simulation, which studies the physical movements of atoms and molecules over time. researchgate.netmdpi.comnih.gov

Studies on analogues of 1-benzylpyrrolidin-3-ol have utilized MD simulations to investigate their stability and interactions within biological targets. monash.eduresearchgate.netmonash.edu For instance, the binding ability and stability of lead compounds derived from benzyl-pyrrolidin-3-ol with the protein caspase-3 were assessed using MD simulations. researchgate.netmonash.edu These simulations, often run for periods such as 50 nanoseconds, can confirm the stability of the compound-protein complex. researchgate.net Similar in silico studies have also been performed to evaluate the interaction of these analogues with transport proteins like Bovine Serum Albumin (BSA), providing insights into their bioavailability. monash.eduresearchgate.net Such computational approaches are crucial for predicting the behavior of molecules in a biological context. researchgate.net

Molecular Dynamics (MD) Simulations for Stability and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to understand the stability and conformational dynamics of ligand-protein complexes. For derivatives of 1-benzylpyrrolidin-3-ol, MD simulations have been crucial in confirming the stability of their binding to biological targets such as caspase-3, an key enzyme in apoptosis (programmed cell death). monash.eduresearchgate.net

In a notable study, 50-nanosecond (ns) MD simulations were performed on complexes of lead 1-benzylpyrrolidin-3-ol analogues (compounds 5j and 5p) with caspase-3. monash.edu The stability of these complexes was evaluated by analyzing several parameters, including the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of contacts maintained over the simulation time. monash.edu

Table 1: Key Parameters from MD Simulation of 1-Benzylpyrrolidin-3-ol Analogues with Caspase-3

Parameter Observation for Compound-Caspase-3 Complex Implication Simulation Time 50 ns Provides a sufficient timescale to assess the stability of the molecular interactions. Protein RMSD Average fluctuation near 3.0 Å The binding of the ligand does not perturb the stability of the protein backbone. monash.edu Ligand RMSD Stable throughout the simulation The ligand maintains a consistent binding mode within the active site. Protein-Ligand Contacts Average of 4–10 contacts maintained Confirms the stability of the ligand within the active site through multiple non-covalent interactions. monash.edu

In silico ADMET Studies (excluding toxicity predictions)

In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) predictions are essential in early-stage drug discovery to evaluate the pharmacokinetic profile of potential drug candidates. While specific ADMET data for 3-benzylpyrrolidin-3-ol itself is not extensively published, predictions for its derivatives and related pyrrolidine-based compounds can be performed using computational tools like SwissADME. nih.govnih.gov These tools analyze a molecule's structure to predict its drug-likeness and pharmacokinetic properties.

For pyrrolidine (B122466) derivatives, key ADMET parameters are evaluated based on established models. mdpi.com Predictions typically suggest that small molecules based on the benzylpyrrolidinol scaffold have favorable properties for oral bioavailability. For instance, they often exhibit high predicted gastrointestinal (GI) absorption and may or may not be able to cross the blood-brain barrier (BBB), depending on specific substitutions. mdpi.com

Cytochrome P450 (CYP) enzymes are critical for drug metabolism. In silico models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. nih.gov Furthermore, tools can predict if a molecule is a substrate for P-glycoprotein (P-gp), an efflux pump that can limit a drug's absorption and distribution. nih.gov

Table 2: Predicted ADMET Properties for Representative Pyrrolidine-Based Compounds

ADMET Property Predicted Outcome Significance in Drug Development Gastrointestinal (GI) Absorption High Indicates good potential for oral bioavailability. Blood-Brain Barrier (BBB) Permeation Variable (Yes/No) Determines potential for CNS activity; non-permeant is preferred for peripherally acting drugs. P-glycoprotein (P-gp) Substrate Variable (Yes/No) Non-substrates are generally preferred to avoid active efflux and improve absorption. nih.gov CYP Isoform Inhibition (e.g., CYP2D6, CYP3A4) Generally predicted as non-inhibitors or weak inhibitors Low potential for metabolic drug-drug interactions. nih.gov Lipinski's Rule of Five 0 Violations Suggests good "drug-like" physicochemical properties for oral administration.

Structure-Activity Relationship (SAR) and Chemoinformatic Analysis

Delineation of Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For 1-benzylpyrrolidin-3-ol derivatives acting as caspase-3 activators, the key pharmacophoric elements can be delineated from their binding mode in the enzyme's active site. researchgate.net

Analysis of the interactions of lead compounds reveals several crucial features:

Hydrogen Bond Acceptors/Donors : The hydroxyl group on the pyrrolidine ring and amide functionalities introduced through synthesis (e.g., via the Ugi reaction) can act as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the caspase-3 active site. researchgate.net

Aromatic/Hydrophobic Regions : The benzyl (B1604629) group provides a key hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions with residues. Additional aromatic rings in the molecule further define the regions for these interactions. researchgate.net

3D Spatial Arrangement : The non-planar, sp³-hybridized nature of the pyrrolidine scaffold provides a distinct three-dimensional structure that properly orients the substituent groups to fit within the target's binding pocket. researchgate.net

Table 3: Key Pharmacophoric Features of 1-Benzylpyrrolidin-3-ol Derivatives for Caspase-3 Interaction

Pharmacophoric Feature Structural Moiety Type of Interaction Aromatic Ring Benzyl group, other substituted phenyl rings π-π stacking, hydrophobic interactions Hydrogen Bond Donor Hydroxyl group (-OH), Amide N-H Hydrogen bonding with active site residues Hydrogen Bond Acceptor Hydroxyl group (-OH), Carbonyl oxygen (C=O) Hydrogen bonding with active site residues Hydrophobic Group tert-Butyl group, aliphatic chains Hydrophobic interactions

Correlation of Structural Features with Biological Activities

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For 1-benzylpyrrolidin-3-ol analogues, a diversity-oriented synthesis approach was used to create a library of compounds that were screened for their ability to induce apoptosis in cancer cells. monash.eduresearchgate.net This library was synthesized using the Ugi multi-component reaction, which allows for systematic variation of different parts of the molecule. monash.edu

The study revealed a strong correlation between specific structural features and cytotoxic activity against the HL-60 human cancer cell line. monash.eduresearchgate.net Lead compounds, such as 5j and 5p, which exhibited significant and selective cytotoxicity, were found to be potent inducers of apoptosis through the activation of caspase-3. monash.edu The SAR analysis indicated that the nature and position of substituents on the aromatic rings attached to the core scaffold were critical for activity. For example, the presence of specific electronically diverse groups on the aldehyde and acid components used in the Ugi synthesis directly influenced the biological potency of the final products. monash.eduresearchgate.net

Table 4: SAR of Lead 1-Benzylpyrrolidin-3-ol Analogues

Compound Key Structural Features Biological Activity Lead Compounds (e.g., 5j, 5p) Core 1-benzylpyrrolidin-3-ol scaffold with specific aromatic substitutions from Ugi reaction components. Selective cytotoxicity towards HL-60 cancer cells; induce apoptosis at ~10 µM concentration. nih.gov Other Analogues Variations in substituents on the aromatic rings. Demonstrated a range of cytotoxic potencies, highlighting the importance of substituent choice for activity. monash.edu

Computational Insights into Selectivity Differences in Reactions

The synthesis of functionalized pyrrolidines, including derivatives of 3-benzylpyrrolidin-3-ol, often employs multi-component reactions like the Ugi reaction due to its efficiency and ability to generate molecular diversity. monash.edu Computational studies, particularly those using Density Functional Theory (DFT), can provide deep insights into the mechanisms and selectivity of such reactions.

The Ugi reaction proceeds through the formation of an iminium ion, which is then attacked by an isocyanide. The stereoselectivity (e.g., diastereoselectivity) of the reaction, especially when using chiral reactants, is a critical aspect that can be rationalized through computational modeling. These models can calculate the transition state energies for different reaction pathways, allowing chemists to predict which stereoisomer is more likely to form. For the synthesis of complex pyrrolidines, a highly diastereoselective Ugi reaction can be achieved by using a chiral cyclic imine as one of the starting components. Computational analysis would reveal that the steric hindrance and electronic interactions in the transition state favor one approach of the isocyanide over the other, leading to the observed high selectivity.

Influence of Steric and Electronic Effects on Reactivity and Selectivity

Steric and electronic effects of substituents play a fundamental role in determining both the chemical reactivity and biological activity of 3-benzylpyrrolidin-3-ol derivatives.

During Synthesis : In reactions like the Ugi synthesis, the electronic nature of the aldehyde component (i.e., whether it contains electron-donating or electron-withdrawing groups) can influence the rate of iminium ion formation, a key step in the reaction mechanism. Steric hindrance from bulky substituents on any of the reactants can affect the reaction rate and, in some cases, the stereochemical outcome by favoring less crowded transition states.

In Biological Activity : The electronic properties of substituents on the aromatic rings of the final molecule are critical for its interaction with biological targets. Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) or electron-donating groups can alter the electron density of the aromatic rings, influencing their ability to form π-π stacking or other electrostatic interactions with enzyme active sites. monash.eduresearchgate.net Steric bulk can also dictate how well a molecule fits into a binding pocket. A substituent that is too large may cause steric clashes, preventing optimal binding, while a well-placed group can enhance binding by occupying a specific hydrophobic pocket. The library of "electronically diverse analogues" synthesized in the study of apoptotic agents confirms that a systematic variation of these properties is a key strategy in optimizing biological activity. monash.eduresearchgate.net

Conformational Analysis of 3-Benzylpyrrolidin-3-ol Structures

The conformational landscape of 3-benzylpyrrolidin-3-ol is primarily dictated by the puckering of the five-membered pyrrolidine ring and the spatial orientation of its benzyl and hydroxyl substituents. Due to the non-planar nature of the saturated pyrrolidine ring, it adopts puckered conformations to alleviate torsional strain. The two principal puckering modes are the envelope (or 'exo' and 'endo') and twist conformations. In the case of 3-substituted pyrrolidines, the substituents play a crucial role in determining the most stable conformation by minimizing steric interactions.

The pyrrolidine ring can be envisioned as having four of its atoms in a plane, with the fifth atom puckered out of this plane. This leads to two primary envelope conformations. The puckering of the ring in substituted prolines, for instance, results in 'exo' and 'endo' envelope conformations based on the direction of the pucker relative to the substituents.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the relative energies and geometries of different conformers. While specific computational studies on 3-benzylpyrrolidin-3-ol are not extensively available in the literature, the conformational preferences can be inferred from studies on similarly substituted pyrrolidine derivatives.

The primary low-energy conformations of 3-benzylpyrrolidin-3-ol would arise from the interplay between the pyrrolidine ring pucker and the orientation of the benzyl and hydroxyl groups at the C3 position. The benzyl and hydroxyl groups can be positioned in either a pseudoaxial or pseudoequatorial orientation relative to the approximate plane of the pyrrolidine ring.

Given the steric bulk of the benzyl group, it is highly probable that the most stable conformers will feature the benzyl group in a pseudoequatorial position to avoid unfavorable 1,3-diaxial-like interactions. Consequently, the hydroxyl group could be either pseudoaxial or pseudoequatorial. The relative stability of these conformers would be influenced by a combination of steric repulsion and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring.

Based on these principles, two main groups of conformers can be considered: those with a pseudoequatorial benzyl group and those with a pseudoaxial benzyl group. Within each group, the hydroxyl group can be either pseudoaxial or pseudoequatorial. The following tables outline the plausible conformers and their anticipated relative stabilities based on general principles of conformational analysis.

Table 1: Plausible Conformations of 3-Benzylpyrrolidin-3-ol with a Pseudoequatorial Benzyl Group

| Conformer | Benzyl Group Orientation | Hydroxyl Group Orientation | Estimated Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Eq-OH-eq | Pseudoequatorial | Pseudoequatorial | 0 (Reference) | C2-C3-C4-N: ~30-40, Cα-C3-Cβ-Cγ: ~170-180 |

| Eq-OH-ax | Pseudoequatorial | Pseudoaxial | 0.5 - 1.5 | C2-C3-C4-N: ~30-40, Cα-C3-Cβ-Cγ: ~50-70 |

Note: The estimated relative energies are qualitative and based on the general principles of steric hindrance and intramolecular interactions. The dihedral angles are approximate values for illustrative purposes.

Table 2: Plausible Conformations of 3-Benzylpyrrolidin-3-ol with a Pseudoaxial Benzyl Group

| Conformer | Benzyl Group Orientation | Hydroxyl Group Orientation | Estimated Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Ax-OH-eq | Pseudoaxial | Pseudoequatorial | > 3.0 | C2-C3-C4-N: ~30-40, Cα-C3-Cβ-Cγ: ~50-70 |

| Ax-OH-ax | Pseudoaxial | Pseudoaxial | > 3.5 | C2-C3-C4-N: ~30-40, Cα-C3-Cβ-Cγ: ~170-180 |

Note: The estimated relative energies are qualitative and based on the general principles of steric hindrance. The dihedral angles are approximate values for illustrative purposes. Conformers with a pseudoaxial benzyl group are expected to be significantly higher in energy due to severe steric clashes.

The most stable conformation is predicted to be the one where both the bulky benzyl group and the hydroxyl group occupy pseudoequatorial positions (Eq-OH-eq ). This arrangement minimizes steric strain. The conformer with a pseudoequatorial benzyl group and a pseudoaxial hydroxyl group (Eq-OH-ax ) would likely be slightly higher in energy. The possibility of intramolecular hydrogen bonding between the axial hydroxyl group and the nitrogen lone pair could potentially stabilize this conformation to some extent.

Conformations involving a pseudoaxial benzyl group (Ax-OH-eq and Ax-OH-ax ) are expected to be considerably less stable due to significant steric repulsion between the benzyl group and the axial hydrogens on the pyrrolidine ring. These high-energy conformers are unlikely to be significantly populated at room temperature.

Further detailed computational studies employing high-level quantum mechanical calculations would be necessary to accurately determine the geometric parameters and relative energies of the various conformers of 3-benzylpyrrolidin-3-ol and to precisely quantify the energy barriers for interconversion between them.

Advanced Applications in Synthetic Organic Chemistry

As Chiral Inducers and Chiral Auxiliaries

In stereoselective synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org While 3-Benzylpyrrolidin-3-ol is not typically used as a classical, removable auxiliary, its inherent and fixed chirality makes it a powerful chiral building block. When integrated into a larger molecule, its stereocenter acts as a chiral inducer, directing the formation of new stereocenters relative to its own.

The pyrrolidine (B122466) scaffold is a privileged structure in the field of organocatalysis, forming the core of many successful catalysts for a wide range of asymmetric transformations. researchgate.net While 3-Benzylpyrrolidin-3-ol itself is not directly employed as a catalyst, its structure serves as a crucial precursor for the synthesis of more elaborate pyrrolidine-based organocatalysts. These derived catalysts are effective in promoting various reactions, including Michael additions, by providing a chiral environment for the reaction to occur. researchgate.net The synthesis of C2-symmetric diamines from related pyrrolidine structures highlights their potential as ligands for asymmetric transformations. researchgate.net

The application of 3-Benzylpyrrolidin-3-ol and its derivatives is particularly notable in stereoselective carbon-carbon bond-forming reactions, especially in the context of multicomponent reactions (MCRs). MCRs, such as the Ugi four-component reaction (Ugi-4CR), are powerful tools in diversity-oriented synthesis for rapidly building molecular complexity. researchgate.netmonash.edu In these reactions, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a complex α-acylamino carboxamide product. mdpi.com

When a chiral amine derived from 3-Benzylpyrrolidin-3-ol is used in the Ugi reaction, the stereochemistry of the amine component directs the spatial orientation of the reactants, influencing the stereochemical outcome of the newly formed bonds. This strategy has been employed to create libraries of structurally diverse 1-benzylpyrrolidin-3-ol analogues with specific stereochemistry, which is crucial for their biological function. researchgate.netresearchgate.net